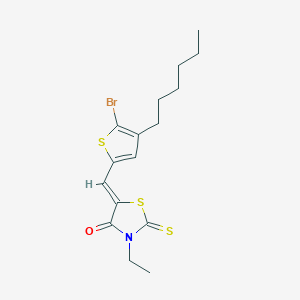
5-((5-Bromo-4-hexylthiophen-2-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((5-Bromo-4-hexylthiophen-2-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one is a synthetic organic compound characterized by its unique structure, which includes a brominated thiophene ring and a thioxothiazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((5-Bromo-4-hexylthiophen-2-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one typically involves a multi-step process:
Bromination of Thiophene: The starting material, 4-hexylthiophene, undergoes bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide to yield 5-bromo-4-hexylthiophene.
Formation of Thioxothiazolidinone: The brominated thiophene is then reacted with ethyl isothiocyanate and a base such as sodium ethoxide to form the thioxothiazolidinone ring.
Aldol Condensation: Finally, the compound is synthesized through an aldol condensation reaction between the brominated thiophene derivative and 3-ethyl-2-thioxothiazolidin-4-one in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The thioxothiazolidinone moiety can participate in redox reactions, potentially altering the electronic properties of the compound.
Condensation Reactions: The compound can undergo further condensation reactions with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substituted Thiophenes: Resulting from nucleophilic substitution.
Oxidized or Reduced Derivatives: Depending on the redox conditions applied.
Condensation Products: Formed through reactions with carbonyl compounds.
Scientific Research Applications
Chemistry
In organic chemistry, 5-((5-Bromo-4-hexylthiophen-2-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
The compound’s potential biological activity makes it a candidate for drug discovery and development. Its structural features suggest it could interact with various biological targets, making it useful in the study of enzyme inhibition, receptor binding, and other biochemical processes.
Industry
In the field of materials science, this compound is investigated for its electronic properties. It could be used in the development of organic semiconductors, photovoltaic cells, and other electronic devices due to its ability to conduct electricity and its stability under various conditions.
Mechanism of Action
The mechanism by which 5-((5-Bromo-4-hexylthiophen-2-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one exerts its effects depends on its application:
Biological Mechanisms: It may interact with specific enzymes or receptors, inhibiting or modulating their activity. The brominated thiophene ring and thioxothiazolidinone moiety could facilitate binding to active sites or allosteric sites on proteins.
Electronic Mechanisms: In electronic applications, the compound’s conjugated system allows for the delocalization of electrons, contributing to its conductivity and making it suitable for use in electronic devices.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-hexylthiophene: A precursor in the synthesis of the target compound, sharing the brominated thiophene structure.
3-Ethyl-2-thioxothiazolidin-4-one: Another precursor, contributing the thioxothiazolidinone moiety.
Other Brominated Thiophenes: Compounds like 5-bromo-2-thiophenecarboxaldehyde, which share the brominated thiophene core but differ in functional groups.
Uniqueness
5-((5-Bromo-4-hexylthiophen-2-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one is unique due to the combination of its brominated thiophene ring and thioxothiazolidinone moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it versatile for various applications in research and industry.
This detailed overview provides a comprehensive understanding of this compound, from its synthesis to its applications and mechanisms of action
Properties
Molecular Formula |
C16H20BrNOS3 |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
(5Z)-5-[(5-bromo-4-hexylthiophen-2-yl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H20BrNOS3/c1-3-5-6-7-8-11-9-12(21-14(11)17)10-13-15(19)18(4-2)16(20)22-13/h9-10H,3-8H2,1-2H3/b13-10- |
InChI Key |
YZLAFNSQLZMHSB-RAXLEYEMSA-N |
Isomeric SMILES |
CCCCCCC1=C(SC(=C1)/C=C\2/C(=O)N(C(=S)S2)CC)Br |
Canonical SMILES |
CCCCCCC1=C(SC(=C1)C=C2C(=O)N(C(=S)S2)CC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




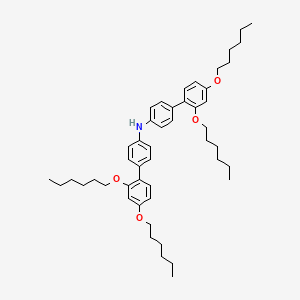

![5-[[1-[[1-Amino-3-(2,4-dinitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[4-carboxy-2-[[2-[[2-[[2-[[1-[2-(7-methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]-5-oxopentanoic acid](/img/structure/B12105129.png)
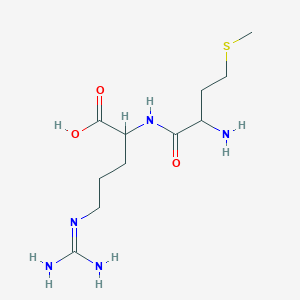
![(5E)-2-mercapto-5-[(6-methylpyridin-2-yl)methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B12105159.png)
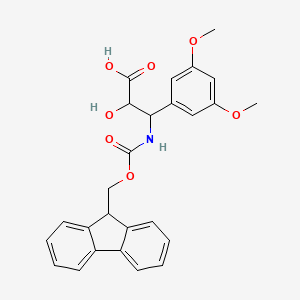
![4-amino-1-[(2R,3R,4R,5R)-3-ethoxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2-dihydropyrimidin-2-one](/img/structure/B12105168.png)
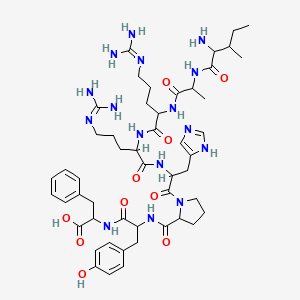
![[20,22,25-Triacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16,23-trioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate](/img/structure/B12105176.png)
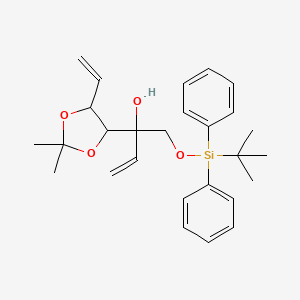

![[2-(10,13-Dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B12105180.png)
